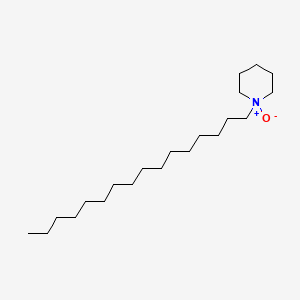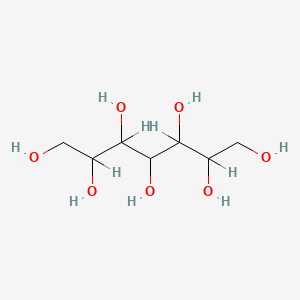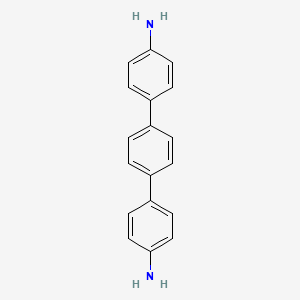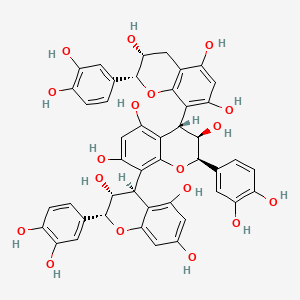
プロシアニジン C1
説明
プロシアニジンC1は、B型プロアントシアニジンの一種であり、具体的にはエピカテキン三量体です。 ブドウ(Vitis vinifera)、未熟なリンゴ、シナモンなどのさまざまな植物に自然に存在します 。 この化合物は、抗酸化、抗炎症、抗がん特性を含む有意な健康上の利点で知られています .
科学的研究の応用
Procyanidin C1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the properties and reactions of proanthocyanidins.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties.
作用機序
プロシアニジンC1は、さまざまなメカニズムを通じてその効果を発揮します:
抗酸化活性: 活性酸素種を捕捉し、酸化ストレスを軽減します.
抗炎症活性: 炎症性サイトカインの産生を阻害し、免疫応答を調節します.
類似化合物:
プロシアニジンB1: 類似の抗酸化特性を持つエピカテキンの二量体。
プロシアニジンB2: エピカテキンの別の二量体で、抗炎症および抗がん活性で知られています。
プロシアニジンC2: 比較可能な健康上の利点を持つカテキンの三量体.
ユニークさ: プロシアニジンC1は、その特定の三量体構造によりユニークです。この構造は、その生物活性を高め、二量体と比較してより強力な健康上の利点をもたらします .
生化学分析
Biochemical Properties
Procyanidin C1 plays a crucial role in biochemical reactions, primarily due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with membrane lipids, modulating the structure and dynamics of biomembranes . Additionally, Procyanidin C1 can enhance the production of reactive oxygen species (ROS) and disturb mitochondrial membrane potential, leading to the upregulation of pro-apoptotic factors such as Puma and Noxa . These interactions highlight the compound’s potential in influencing cellular processes and signaling pathways.
Cellular Effects
Procyanidin C1 exhibits a range of effects on different cell types and cellular processes. It has been found to selectively kill senescent cells by enhancing ROS production and disturbing mitochondrial membrane potential . This compound also activates the Nrf2/HO-1 signaling pathway, which helps in preventing oxidative stress . Furthermore, Procyanidin C1 has been shown to inhibit adipogenesis, melanogenesis, and oxidative stress, while enhancing lipid metabolism and macrophage activity . These cellular effects underscore the compound’s potential in modulating cell function and metabolism.
Molecular Mechanism
At the molecular level, Procyanidin C1 exerts its effects through various mechanisms. It interacts with membrane lipids, modulating their structure and dynamics . The compound also enhances ROS production and disturbs mitochondrial membrane potential, leading to the upregulation of pro-apoptotic factors such as Puma and Noxa . Additionally, Procyanidin C1 activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in preventing oxidative stress . These molecular interactions and mechanisms contribute to the compound’s overall bioactivity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Procyanidin C1 have been observed to change over time. The compound has been shown to block the expression of the senescence-associated secretory phenotype (SASP) at low concentrations, while selectively killing senescent cells at higher concentrations . These temporal effects highlight the compound’s potential in mediating anti-aging effects and improving cellular function over time.
Dosage Effects in Animal Models
The effects of Procyanidin C1 vary with different dosages in animal models. At low concentrations, the compound blocks SASP expression, while at higher concentrations, it selectively kills senescent cells These dosage-dependent effects suggest that Procyanidin C1 can be used to modulate cellular senescence and improve healthspan in animal models
Metabolic Pathways
Procyanidin C1 is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to enhance ROS production and disturb mitochondrial membrane potential, leading to the upregulation of pro-apoptotic factors . Additionally, the compound activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in preventing oxidative stress . These interactions highlight the compound’s involvement in metabolic processes and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Procyanidin C1 is transported and distributed within cells and tissues through interactions with membrane lipids . The compound has a high lipid-water partition coefficient, allowing it to modulate the structure and dynamics of biomembranes . This property facilitates its transport and distribution within cells, influencing its localization and accumulation.
Subcellular Localization
Procyanidin C1 tends to localize at the membrane interphase, with part of the molecule exposed to the water solvent and part reaching the first carbons of the hydrocarbon chains . This localization allows the compound to interact with membrane lipids and proteins, modulating their structure and dynamics . These subcellular interactions contribute to the compound’s bioactivity and potential therapeutic applications.
準備方法
合成経路と反応条件: プロシアニジンC1の立体選択的合成には、エピカテキンユニットの縮合が含まれます。一般的な方法の1つは、TMSOTf触媒縮合反応であり、ベンジル化プロアントシアニジン三量体をもたらします。 最終的な脱保護ステップにより、自然なプロシアニジン三量体が良好な収率で得られます .
工業的生産方法: プロシアニジンC1は、逆相カラムクロマトグラフィーを使用してブドウ種子エキスから分離できます 。 この方法により、エキス中の他の成分からプロシアニジンC1を分離および精製することができます。
化学反応の分析
反応の種類: プロシアニジンC1は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を修飾し、その生物活性を高めるために不可欠です。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: さまざまな求核剤を、目的の修飾に応じて置換反応に使用できます。
主な生成物: これらの反応から生成される主な生成物には、生物活性が高められた修飾プロシアニジン誘導体が含まれます。
4. 科学研究への応用
プロシアニジンC1は、幅広い科学研究への応用があります:
化学: プロアントシアニジンの性質と反応を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスとシグナル伝達経路の調節における役割について調査されています。
類似化合物との比較
Procyanidin B1: A dimer of epicatechin with similar antioxidant properties.
Procyanidin B2: Another dimer of epicatechin, known for its anti-inflammatory and anti-cancer activities.
Procyanidin C2: A trimer of catechin with comparable health benefits.
Uniqueness: Procyanidin C1 is unique due to its specific trimeric structure, which enhances its bioactivity and allows for more potent health benefits compared to its dimeric counterparts .
特性
IUPAC Name |
(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41-,42-,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJZMWJRUKIQGL-XILRTYJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@@H]5[C@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H38O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190562 | |
| Record name | Procyanidin C1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
866.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Procyanidin C1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37064-30-5 | |
| Record name | Procyanidin C1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37064-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procyanidin C1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037064305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procyanidin C1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROCYANIDIN C1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33516LCW4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Procyanidin C1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140.0 - 142.0 °C | |
| Record name | Procyanidin C1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: How does Procyanidin C1 interact with cells to exert its biological effects?
A1: Procyanidin C1 has been shown to bind to specific cell surface receptors. For instance, it binds to the 67-kDa laminin receptor (67LR) with a Kd value of 2.8 μM. [] This interaction triggers downstream signaling cascades involving protein kinase A (PKA) and protein phosphatase 2A (PP2A), leading to various cellular responses. []
Q2: What are the downstream effects of Procyanidin C1 binding to the 67LR receptor?
A2: Upon binding to 67LR, Procyanidin C1 initiates a signaling cascade that leads to the dephosphorylation of C-kinase potentiated protein phosphatase-1 inhibitor protein of 17 kDa (CPI17) and myosin regulatory light chain (MRLC) proteins. [] This dephosphorylation subsequently induces actin cytoskeleton remodeling and influences cell growth and behavior. []
Q3: Does Procyanidin C1 interact with any other cellular targets besides 67LR?
A3: While 67LR is a confirmed target, research suggests that Procyanidin C1 may interact with other cellular components. For example, it exhibits antioxidant activity by scavenging free radicals and modulating the expression of antioxidant enzymes like glutathione peroxidase (GSH-Px), catalase (CAT), and superoxide dismutase (SOD). [, ] Further research is needed to fully elucidate its complete interactome.
Q4: What is the molecular formula and weight of Procyanidin C1?
A4: Procyanidin C1 possesses the molecular formula C45H38O18 and a molecular weight of 866.72 g/mol.
Q5: Are there any spectroscopic data available to characterize Procyanidin C1?
A5: Yes, Procyanidin C1 has been extensively characterized using spectroscopic techniques. Researchers commonly employ techniques like 1H NMR, 13C NMR, and mass spectrometry (MS) to confirm its structure and purity. [, , , , ] Low-temperature NMR has proven particularly useful in elucidating the stereochemistry of its interflavanoid bonds. [, ]
Q6: Does Procyanidin C1 interact with food matrices and impact its bioaccessibility?
A6: Procyanidin C1 can interact with components in food matrices, which might influence its bioavailability. For instance, it exhibits a strong binding affinity for proteins like bovine serum albumin (BSA). [] Such interactions can affect its absorption and overall efficacy.
Q7: Does Procyanidin C1 exhibit any catalytic activities?
A7: While Procyanidin C1 is not typically recognized for direct catalytic properties, its interaction with enzymes can influence their activities. Notably, it inhibits the hydrolysis of starch by pancreatin, with a more pronounced effect on potato starch compared to corn starch. [] This inhibitory effect is suggested to be influenced by both the intact Procyanidin C1 molecule and its degradation products, with the specific mechanism depending on the type of starch being hydrolyzed. []
Q8: Have computational methods been used to study Procyanidin C1?
A8: Yes, computational chemistry and modeling tools are being increasingly employed in Procyanidin C1 research. Molecular docking simulations have been used to investigate its binding affinity to various targets, including enzymes and receptors. [, , ] These simulations provide valuable insights into the molecular interactions underlying its biological effects.
Q9: How do structural modifications of Procyanidin C1 affect its biological activity?
A9: Studies investigating the relationship between procyanidin structure and activity suggest that the degree of polymerization plays a crucial role. Trimeric procyanidins like Procyanidin C1 generally exhibit more potent neuroprotective effects compared to monomers or dimers. [, , ] Additionally, the presence of specific functional groups, like the pyrogallol moiety found in some procyanidins, has been linked to increased cytotoxicity. []
Q10: Does the presence of galloyl moieties in Procyanidin C1 analogs influence their activity?
A10: Research indicates that the presence of galloyl moieties can impact the activity of procyanidins. For example, in a study comparing various procyanidins, including Procyanidin C1, against Ebola virus, the presence of galloyl groups in some analogs was found to modulate their inhibitory potency. []
Q11: What are the challenges in formulating Procyanidin C1 for therapeutic applications?
A11: Formulating Procyanidin C1 presents challenges due to its sensitivity to various factors like pH, temperature, and light exposure. [, ] Additionally, its interaction with other components in formulations needs careful consideration to ensure stability and bioavailability.
Q12: Are there any strategies to improve the stability and bioavailability of Procyanidin C1?
A12: Research is exploring various approaches to enhance the stability and bioavailability of Procyanidin C1. Encapsulation techniques, such as using liposomes or nanoparticles, show promise in protecting the molecule from degradation and improving its delivery to target tissues. []
Q13: What in vitro models have been used to study the biological effects of Procyanidin C1?
A13: Researchers have utilized various cell lines to investigate the effects of Procyanidin C1. These include rat pheochromocytoma cells (PC12), human umbilical vein endothelial cells (HUVEC), human hepatoma cells (HepG2), and human intestinal cells (Caco2). [, , , , , ] These models allow for the assessment of Procyanidin C1's impact on cell viability, signaling pathways, gene expression, and specific cellular functions.
Q14: Has Procyanidin C1 demonstrated efficacy in in vivo models of disease?
A14: Yes, Procyanidin C1 has shown promising results in various animal models. For instance, it exhibited neuroprotective effects in zebrafish models of Parkinson's disease, improving motor function and protecting dopaminergic neurons. [] It also alleviated obesity and improved lipid profiles in mice fed a high-fat diet. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


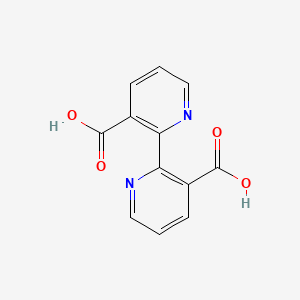
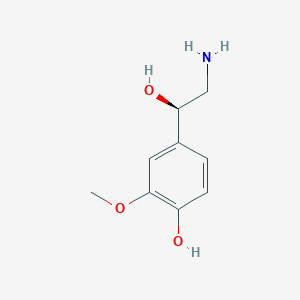
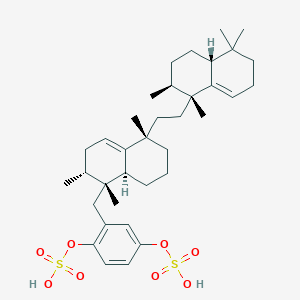
![[8,8-Dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B1209143.png)

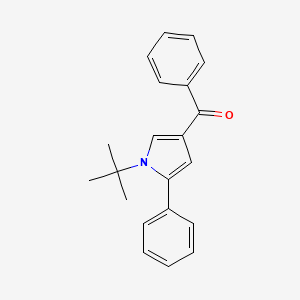
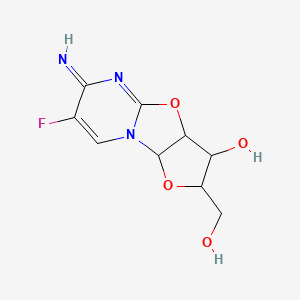
![1-(6-Bromo-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone](/img/structure/B1209150.png)

